

# Unveiling DSM74: A Triazolopyrimidine-Based Inhibitor Targeting Malaria

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## Compound of Interest

Compound Name: **DSM74**

Cat. No.: **B1670969**

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**DSM74**, also identified as compound 21, is a potent, orally active antimalarial agent belonging to the triazolopyrimidine class of compounds.[1][2] Extensive research has demonstrated its efficacy in inhibiting the growth of *Plasmodium* parasites, the causative agent of malaria, by targeting a crucial enzyme in their pyrimidine biosynthesis pathway.[1] This guide provides a comprehensive overview of the chemical structure of **DSM74**, its mechanism of action, and the experimental data supporting its potential as an antimalarial drug candidate.

## Chemical Structure and Properties

**DSM74** is characterized by a core triazolopyrimidine scaffold linked to a p-trifluoromethylphenyl group.[1] This specific substitution is critical for its metabolic stability and in vivo activity.

Below are the key chemical identifiers for **DSM74**:

Property	Value
IUPAC Name	N-(4-(trifluoromethyl)phenyl)-5-methyl-[1][3] [4]triazolo[1,5-a]pyrimidin-7-amine
Molecular Formula	C13H10F3N5[2]
CAS Number	898743-92-5[2]
SMILES	FC(F) (F)C1=CC=C(C=C1)NC2=CC(C)=NC3=NC=NN 23[2]

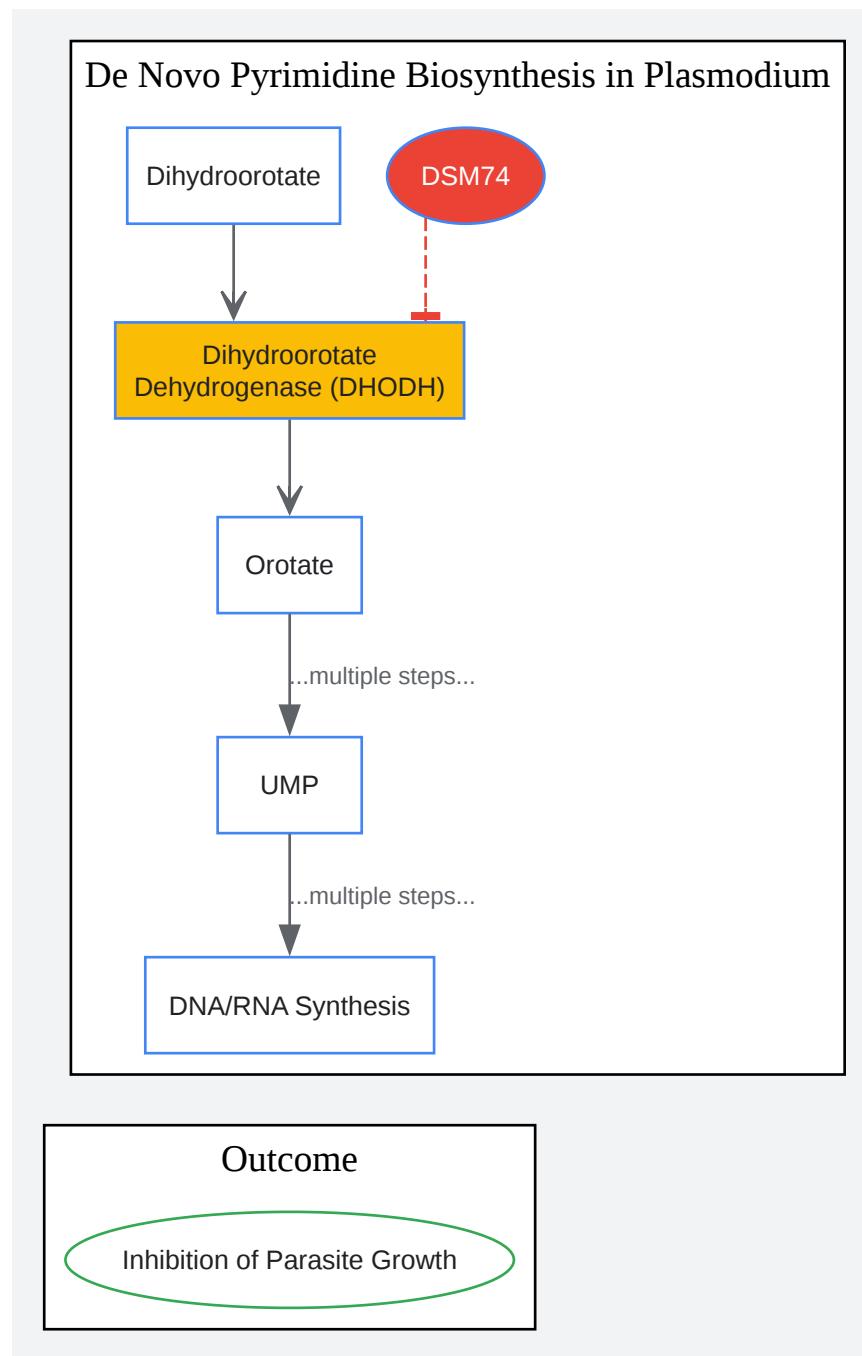
The chemical structure of **DSM74** is visualized below:

**Figure 1:** Chemical structure of **DSM74**.

## Mechanism of Action: Targeting Pyrimidine Biosynthesis

**DSM74** exerts its antimalarial effect by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[1][5] Unlike their human hosts, Plasmodium parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential precursors for DNA and RNA.[5] This dependency makes parasitic DHODH an attractive target for selective drug development.

The enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP).[5] By inhibiting DHODH, **DSM74** effectively halts pyrimidine synthesis, thereby preventing parasite replication and proliferation.



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**Figure 2:** Inhibition of the Plasmodium pyrimidine biosynthesis pathway by **DSM74**.

## In Vitro and In Vivo Efficacy

**DSM74** has demonstrated potent inhibitory activity against DHODH from both Plasmodium falciparum (PfDHODH) and the rodent malaria parasite Plasmodium berghei (PbDHODH).[\[2\]](#)

This enzymatic inhibition translates to effective suppression of parasite growth in both *in vitro* and *in vivo* models.

Table 1: Inhibitory Activity of **DSM74**

Target	Assay Type	Value	Reference
PfDHODH	IC50	0.28 $\mu$ M	<a href="#">[2]</a>
PbDHODH	IC50	0.38 $\mu$ M	<a href="#">[2]</a>
<i>P. falciparum</i>	EC50 (Whole Cell)	80 nM	<a href="#">[1]</a>

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

## Experimental Protocols

### Determination of DHODH Inhibition (IC50)

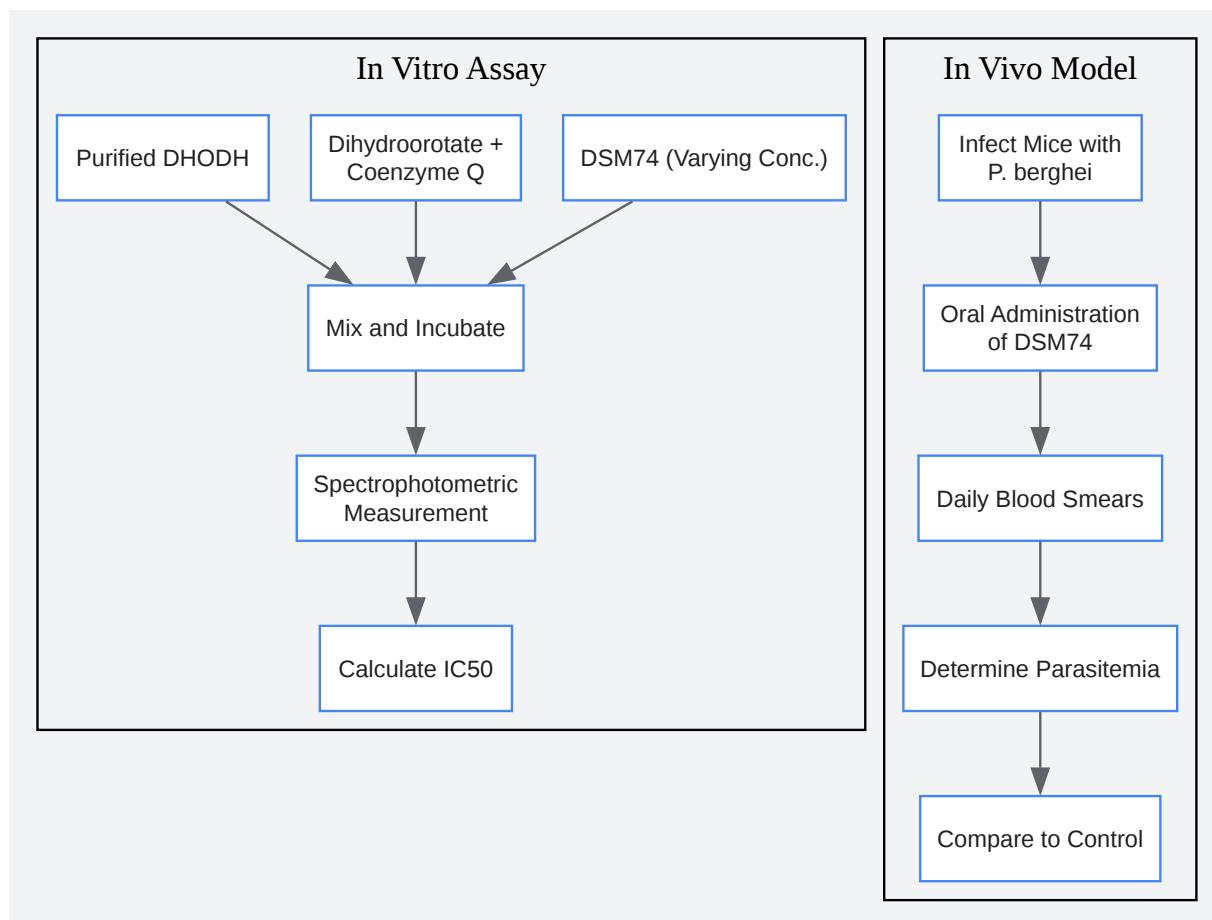
The inhibitory activity of **DSM74** against recombinant PfDHODH and PbDHODH is typically assessed using a spectrophotometric assay. The standard protocol involves the following steps:

- Enzyme Preparation: Recombinant DHODH is expressed and purified from *E. coli*.
- Reaction Mixture: The assay mixture contains the enzyme, dihydroorotate (substrate), and coenzyme Q (electron acceptor) in a suitable buffer.
- Inhibitor Addition: Varying concentrations of **DSM74** are added to the reaction mixture.
- Activity Measurement: The rate of dihydroorotate-dependent reduction of coenzyme Q is monitored by measuring the decrease in absorbance at a specific wavelength over time.
- IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

### In Vivo Efficacy in a Mouse Model of Malaria

The efficacy of **DSM74** in a living organism is evaluated using a *P. berghei* infection model in mice, a standard preclinical model for malaria.<sup>[1]</sup>

- Infection: Mice are infected with *P. berghei*.
- Drug Administration: **DSM74** is administered orally to the infected mice at specified doses and time intervals.
- Parasitemia Monitoring: The level of parasitemia (the percentage of red blood cells infected with the parasite) is monitored daily by examining blood smears under a microscope.
- Efficacy Assessment: The efficacy of **DSM74** is determined by comparing the parasitemia levels in treated mice to those in an untreated control group.



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**Figure 3:** General experimental workflow for evaluating **DSM74**.

## Conclusion

**DSM74** is a promising antimalarial candidate with a well-defined chemical structure and a clear mechanism of action. Its ability to selectively inhibit Plasmodium DHODH, coupled with its demonstrated in vivo efficacy, validates this enzyme as a key target for antimalarial chemotherapy.<sup>[1]</sup> The data presented in this guide underscore the potential of the triazolopyrimidine scaffold for the development of novel and effective treatments for malaria. Further optimization and clinical evaluation of **DSM74** and related compounds are warranted.

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